molecular formula C21H20F3NO3 B1327330 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898781-08-3

2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

Cat. No. B1327330
M. Wt: 391.4 g/mol
InChI Key: HBVPLENRDDROPV-UHFFFAOYSA-N
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Description

The compound appears to be a benzophenone derivative with a spirocyclic ether-amine side chain. Benzophenones are often used in pharmaceuticals and organic chemistry due to their stability and versatility. The spirocyclic ether-amine side chain could potentially impart unique biological activity, but without specific studies, it’s hard to predict.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzophenone core, followed by the introduction of the spirocyclic side chain. This could potentially be achieved through a series of condensation and cyclization reactions, but the exact methodology would depend on the specific starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzophenone core, with the spirocyclic side chain attached at the 2’ position. The trifluoromethyl group at the 3,4,5 positions could potentially influence the electronic properties of the molecule, and the ether and amine groups in the side chain could participate in hydrogen bonding and other intermolecular interactions.



Chemical Reactions Analysis

As a benzophenone derivative,


Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Regioselectivity in Acylation: Acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide shows interesting regioselectivity patterns, which are independent of the base and acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
  • Structural Elucidation in Drug Candidates: The structure of BTZ043, a drug candidate containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, has been elucidated using X-ray and NMR techniques, highlighting the potential of such compounds in drug development (Richter et al., 2022).

Applications in Drug Development and Evaluation

  • Antitubercular Drug Candidate: The compound BTZ043, which includes a similar structural motif, has been shown to be effective against Mycobacterium tuberculosis, suggesting potential applications in antitubercular therapy (Pasca et al., 2010).
  • Dopamine Agonist Potential: Certain derivatives of 1,4-dioxa-7-azaspiro[4.5]decane have been evaluated for their dopamine agonist activity, indicating potential applications in neurological drug discovery (Brubaker & Colley, 1986).

Environmental and Material Science Applications

  • Pollutant Removal Efficiency: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been utilized in the synthesis of a polymer for removing carcinogenic azo dyes, demonstrating applications in environmental cleanup (Akceylan, Bahadir, & Yılmaz, 2009).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPLENRDDROPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643789
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

CAS RN

898781-08-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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